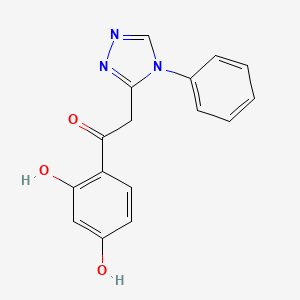

1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone

Description

This compound features a 2,4-dihydroxyphenyl group linked to an ethanone moiety, which is further connected to a 4-phenyl-substituted 1,2,4-triazole ring. The dihydroxyphenyl group is associated with antioxidant properties due to its phenolic hydroxyls, while the triazole ring contributes to diverse biological activities, including antifungal and receptor-targeting effects.

Properties

CAS No. |

66819-07-6 |

|---|---|

Molecular Formula |

C16H13N3O3 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-phenyl-1,2,4-triazol-3-yl)ethanone |

InChI |

InChI=1S/C16H13N3O3/c20-12-6-7-13(14(21)8-12)15(22)9-16-18-17-10-19(16)11-4-2-1-3-5-11/h1-8,10,20-21H,9H2 |

InChI Key |

BYJAUVOJFXCKPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2CC(=O)C3=C(C=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Attachment of the Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

Introduction of the Ethanone Moiety: This can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenolic groups may also contribute to antioxidant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectral Properties

- Melting Points: Triazole-based ethanones exhibit melting points between 121°C (for methoxy-substituted analogs) and 169°C (for bromophenyl derivatives) . The target compound’s dihydroxyphenyl group may lower its melting point due to increased hydrogen bonding.

- Spectral Data : IR spectra of analogs show characteristic NH (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. $^{1}$H-NMR typically displays signals for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

Structural and Computational Insights

- Crystal Packing : X-ray studies (e.g., ) reveal that triazole derivatives form stable crystals via π-π stacking and hydrogen bonding. The dihydroxyphenyl group in the target compound may enhance intermolecular interactions, affecting solubility and bioavailability .

- DFT Studies: Optimized geometries of triazole-ethanones align closely with experimental data, supporting their stability in drug design .

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone, also known by its CAS number 112369-33-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a triazole ring and hydroxyl groups that are often associated with various biological activities.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

1. Antioxidant Activity

Studies have demonstrated that compounds containing phenolic groups exhibit strong antioxidant properties. The presence of two hydroxyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections.

3. Anticancer Potential

Recent research has highlighted the potential anticancer effects of triazole derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

- Modulation of Gene Expression : This compound may influence the expression of genes involved in oxidative stress response and apoptosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 (Journal of Medicinal Chemistry) | Demonstrated antioxidant activity through DPPH assay with an IC50 value indicating strong radical scavenging ability. |

| Study 2 (International Journal of Antimicrobial Agents) | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below 100 µg/mL. |

| Study 3 (Cancer Research Journal) | Reported induction of apoptosis in breast cancer cell lines with evidence from flow cytometry analysis showing increased annexin V staining. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.